1-Bromo-4-fluorobutane
Overview
Description
1-Bromo-4-fluorobutane is an alkyl fluorinated building block used in chemical synthesis . It is often used as a reagent or intermediate for synthesizing other organic compounds .
Synthesis Analysis
1-Bromo-4-fluorobutane participates in the synthesis of monofluoro quaternary ammonium bromide . It may also be used in the synthesis of fluoroalkyl [2,5-dimethyl-7-(2,4,6-trimethylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]alkylamines .
Molecular Structure Analysis
The molecular formula of 1-Bromo-4-fluorobutane is C4H8BrF . The molecular weight is 155.01 g/mol . The InChI key is WMCUHRDQSHQNRW-UHFFFAOYSA-N .
Chemical Reactions Analysis
1-Bromo-4-fluorobutane is used in various chemical reactions. For instance, it can be employed for the synthesis of fluoroalkyl [2,5-dimethyl-7-(2,4,6-trimethylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]alkylamines .
Physical And Chemical Properties Analysis
1-Bromo-4-fluorobutane has a boiling point of 134-135 °C (lit.) and a density of 1.444 g/mL at 25 °C (lit.) . It is sparingly soluble in water at 25°C with a solubility of 0.48 g/L .
Scientific Research Applications
Synthesis of Fluoroalkyl Pyrrolopyrimidines
1-Bromo-4-fluorobutane: is utilized in the synthesis of fluoroalkyl pyrrolopyrimidines, which are compounds of interest in medicinal chemistry . These molecules have been studied for their potential as therapeutic agents due to their structural similarity to several bioactive compounds.
Preparation of Monofluoro Quaternary Ammonium Compounds
This compound serves as a precursor in the preparation of monofluoro quaternary ammonium bromides . These are useful as phase transfer catalysts in various organic reactions and have applications in green chemistry.
Development of Liquid Crystals
Researchers employ 1-Bromo-4-fluorobutane in the development of new types of liquid crystals . The fluorinated alkyl chain can influence the thermal and optical properties of the liquid crystals, which are crucial for display technologies.
Fluorinated Building Blocks in Organic Synthesis
As an alkyl fluorinated building block, 1-Bromo-4-fluorobutane is valuable in organic synthesis for introducing fluorinated side chains into larger molecules . This is particularly important in the pharmaceutical industry, where fluorination can greatly affect the activity and bioavailability of drugs.
Synthesis of Azido Fluorobutanes
It is also used in the synthesis of 1-azido-4-fluorobutane, a compound that can be further reacted to create a variety of azide-containing molecules . Azides are known for their application in click chemistry, a powerful tool for constructing complex molecules quickly and reliably.
Production of Fluorinated Alkylamines
1-Bromo-4-fluorobutane: is a key starting material in the production of fluorinated alkylamines . These compounds have diverse applications, including as intermediates in the synthesis of agrochemicals and pharmaceuticals.
Creation of Fluorinated Surfactants
The compound’s ability to introduce fluorinated tails into molecules makes it ideal for creating surfactants with unique properties . Fluorinated surfactants are known for their exceptional ability to lower surface tension and are used in specialty applications such as firefighting foams.
Research in Fluorine Chemistry
Lastly, 1-Bromo-4-fluorobutane is often used in academic and industrial research to explore the chemistry of fluorine-containing compounds . The unique reactivity and properties of fluorine make these studies valuable for discovering new reactions and materials.
Mechanism of Action
Target of Action
1-Bromo-4-fluorobutane is primarily used as a building block in chemical synthesis . It doesn’t have a specific biological target, but rather, it is used to construct more complex molecules in the field of synthetic chemistry .
Mode of Action
As a chemical reagent, 1-Bromo-4-fluorobutane can participate in various chemical reactions. It can react with other compounds to form new products, depending on the specific conditions and reactants involved . For instance, it can be used in the synthesis of monofluoro quaternary ammonium bromide .
Biochemical Pathways
Given that 1-Bromo-4-fluorobutane is a synthetic building block, it doesn’t directly interact with biochemical pathways. The compounds synthesized using 1-bromo-4-fluorobutane could potentially interact with various biochemical pathways, depending on their structure and function .
Action Environment
The action of 1-Bromo-4-fluorobutane is influenced by various environmental factors. For instance, it should be stored away from oxidizing agents and in a cool, dry, and well-ventilated condition . It is sparingly soluble in water at 25°C (0.48 g/L), which could influence its reactivity in aqueous environments . Furthermore, it should be handled with care due to its flammability and potential to cause irritation .
Safety and Hazards
1-Bromo-4-fluorobutane is classified as a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .
Future Directions
1-Bromo-4-fluorobutane is a valuable building block in chemical synthesis. Its future directions could involve its use in the synthesis of more complex organic compounds .
properties
IUPAC Name |
1-bromo-4-fluorobutane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8BrF/c5-3-1-2-4-6/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMCUHRDQSHQNRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCBr)CF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8BrF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70196767 | |
Record name | Butane, 1-bromo-4-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70196767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
462-72-6 | |
Record name | 1-Bromo-4-fluorobutane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=462-72-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butane, 1-bromo-4-fluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000462726 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butane, 1-bromo-4-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70196767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Bromo-4-fluorobutane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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